2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound with the molecular formula C15H22N4O It is characterized by the presence of a pyridine ring substituted with a methylpiperazine group and a pyrrolidine ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-methylpiperazine with 3-bromopyridine under basic conditions to form the intermediate 2-(4-methylpiperazin-1-yl)pyridine. This intermediate is then reacted with pyrrolidine-1-carbaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Scientific Research Applications
2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridine and piperazine moieties may facilitate binding to active sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Methylpiperazin-1-yl)pyridine
- **Pyrrolidine-1-carbaldehyde
- **4-Methylpiperazine
Uniqueness
2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of functional groups and structural features. The presence of both a pyridine ring and a pyrrolidine ring, along with the methylpiperazine and aldehyde groups, provides a versatile scaffold for chemical modifications and potential biological activity. This compound’s distinct structure allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C15H22N4O |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C15H22N4O/c1-17-8-10-18(11-9-17)15-13(4-2-6-16-15)14-5-3-7-19(14)12-20/h2,4,6,12,14H,3,5,7-11H2,1H3 |
InChI Key |
CUADYKQTUIGDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C=O |
Origin of Product |
United States |
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